molecular formula C7H7F3N2O B1304667 4-(Trifluoromethoxy)benzene-1,2-diamine CAS No. 658-89-9

4-(Trifluoromethoxy)benzene-1,2-diamine

Cat. No. B1304667
CAS RN: 658-89-9
M. Wt: 192.14 g/mol
InChI Key: PIOKGAUSPFWRMD-UHFFFAOYSA-N
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Description

The compound "4-(Trifluoromethoxy)benzene-1,2-diamine" is a fluorinated aromatic diamine that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic diamines and their applications, particularly in the synthesis of polyimides, which are polymers with high thermal stability and potential applications in microelectronics .

Synthesis Analysis

The synthesis of related fluorinated diamines typically involves nucleophilic substitution reactions and catalytic reductions. For instance, the synthesis of 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene is achieved through the reaction of 3,5-dinitrobenzotrifluoride with 1,4-dihydroxybenzene, followed by catalytic reduction with hydrazine and Pd/C . Similarly, other fluorinated diamines are synthesized using various starting materials and undergo polymerization with aromatic tetracarboxylic acid dianhydrides to produce polyimides .

Molecular Structure Analysis

The molecular structure of fluorinated diamines and their derivatives is often analyzed using spectroscopic methods and quantum mechanical calculations. For example, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . These analyses provide insights into the electronic properties and potential sites for electrophilic and nucleophilic attacks.

Chemical Reactions Analysis

Fluorinated aromatic diamines are reactive intermediates that can undergo various chemical reactions. They are used to synthesize polyimides through reactions with aromatic dianhydrides . Additionally, compounds like 1,2,4-Tris(trifluoromethyl)benzene can undergo selective lithiation and subsequent electrophilic substitution, demonstrating the reactivity of the trifluoromethyl groups in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides derived from these diamines are characterized by excellent thermal stability, low moisture absorption, and high hygrothermal stability . They also exhibit good solubility in various solvents, outstanding mechanical properties, and low dielectric constants, making them suitable for advanced microelectronic applications . The fluorinated polyimides show better solubility, lower dielectric constant, and higher optical transparency compared to non-fluorinated counterparts .

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Compounds and Biological Activities :The compound 4-(Trifluoromethoxy)benzene-1,2-diamine, due to its structural relation to benzene and diamine groups, may be utilized in the synthesis of heterocyclic compounds like triazines, quinoxalines, and benzodiazepines. Triazines have a wide spectrum of biological activities and are used as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents (Verma, Sinha, & Bansal, 2019). Quinoxalines, another class of compounds, are used as dyes, pharmaceuticals, and antibiotics, showcasing the importance of benzene-diamine derivatives in diverse scientific applications (Pareek & Kishor, 2015). Benzodiazepines are known for their biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics, highlighting the pharmaceutical relevance of such compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Biodegradation of Aromatic Compounds :Polycyclic aromatic hydrocarbons (PAHs), which include structures similar to benzene-1,2-diamine derivatives, are known for their environmental persistence and toxicity. The biodegradation of such compounds is a significant area of research due to their bioaccumulation potential and carcinogenic activity. Microbial degradation is the major process for breaking down these compounds, which has implications for environmental remediation and pollution control (Haritash & Kaushik, 2009).

Catalysis and Material Science

Supramolecular Chemistry Applications :Compounds like benzene-1,3,5-tricarboxamide, which are structurally related to 4-(Trifluoromethoxy)benzene-1,2-diamine, are increasingly important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures and their multivalent nature for applications in the biomedical field highlight the potential of benzene-diamine derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Catalytic Activation for Organic Synthesis :The study of tris(ethylenediamine) cobalt(III) complexes, related to the diamine aspect of 4-(Trifluoromethoxy)benzene-1,2-diamine, provides insight into the use of these complexes as hydrogen bond donor catalysts for enantioselective organic synthesis. Understanding the interaction of these complexes with organic substrates and their modes of catalytic activation can aid in designing more efficient catalysts for synthetic organic chemistry (Ghosh, Ehnbom, Lewis, & Gladysz, 2017).

Safety And Hazards

4-(Trifluoromethoxy)benzene-1,2-diamine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOKGAUSPFWRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378798
Record name 4-(trifluoromethoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzene-1,2-diamine

CAS RN

658-89-9
Record name 4-(trifluoromethoxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

To a mixture of 2-nitro-4-(trifluoromethoxy)aniline (1.17 g) and EtOH (20 mL) were added ammonium chloride (565 mg) and water (5 mL), followed by further adding zinc powder (1.73 g) at 60° C., and heating and stirring at 60° C. for 1 hour. The reaction mixture was cooled to room temperature, filtered over Celite, and washed with EtOAc. This filtrate was washed with a saturated aqueous NaHCO3 solution and brine in this order, dried over MgSO4, and then concentrated under reduced pressure to obtain 4-(trifluoromethoxy)benzene-1,2-diamine.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-nitro-4-trifluoromethoxy-phenylamine Compound 16a (0.5 g, 2.25 mmol) was dissolved into EtOH (30 mL) and Raney Ni (˜0.5 g, prewashed with EtOH) was added. The mixture was shaken in a Parr shaker under H2 (50 psi) at room temperature overnight, filtered through Celite and the solvent was evaporated to dryness to provide 4-trifluoromethoxy-benzene-1,2-diamine Compound 16b (0.373 g, yield 86%) as a red-brown semi-solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16a
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
S Pochampally, KL Hartman, R Wang… - ACS Pharmacology & …, 2023 - ACS Publications
Polymerization of tubulin dimers to form microtubules is one of the key events in cell proliferation. The inhibition of this event has long been recognized as a potential treatment option for …
Number of citations: 3 pubs.acs.org
MA Sainz - 2014 - search.proquest.com
This dissertation details my efforts towards the design, synthesis and biological evaluation of novel, small molecule anti-cancer agents. This was accomplished with a joint collaboration …
Number of citations: 0 search.proquest.com

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